molecular formula C15H22FNO B6644135 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol

4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol

Cat. No. B6644135
M. Wt: 251.34 g/mol
InChI Key: ABYOZGBRRQTJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amine that has been shown to exhibit a range of biochemical and physiological effects, making it an interesting compound for further study. In

Mechanism of Action

The exact mechanism of action of 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol is not fully understood, but it is thought to act as a modulator of neurotransmitter release and uptake. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of studying 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol in lab experiments is its potential therapeutic applications. It has been shown to exhibit anxiolytic and antidepressant effects, making it a promising compound for the development of new treatments for these conditions. However, one of the limitations of studying this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol. One area of interest is the development of new therapeutic applications, particularly in the treatment of anxiety and depression. Another area of interest is the study of the compound's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol is a complex process that involves several steps. The first step involves the preparation of the starting material, which is 3-(3-Fluorophenyl)cyclobutanone. This is achieved by reacting 3-fluorobenzaldehyde with cyclobutanone in the presence of a catalyst. The resulting product is then reacted with an amine, such as pentylamine, to form the final product.

Scientific Research Applications

4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a range of effects on the central nervous system, including modulation of neurotransmitter release and uptake. It has also been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression.

properties

IUPAC Name

4-[[3-(3-fluorophenyl)cyclobutyl]amino]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO/c1-10(6-11(2)18)17-15-8-13(9-15)12-4-3-5-14(16)7-12/h3-5,7,10-11,13,15,17-18H,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYOZGBRRQTJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)NC1CC(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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